(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-thiophen-2-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4OS/c16-15(17,18)10-5-6-22-12(8-10)20-21-13(22)9-19-14(23)4-3-11-2-1-7-24-11/h1-4,7,10H,5-6,8-9H2,(H,19,23)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHLSGTYEUPKET-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C=CC3=CC=CS3)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2CNC(=O)/C=C/C3=CC=CS3)CC1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide (CAS No: 2034998-00-8) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 356.4 g/mol. It features a thiophene ring and a triazolopyridine moiety, which are both known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.4 g/mol |
| CAS Number | 2034998-00-8 |
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various strains of bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 µM to 125 µM against Gram-positive bacteria .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Research has shown that similar triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, compounds with similar frameworks have been reported to inhibit cancer cell growth through mechanisms involving the disruption of mitochondrial function and induction of oxidative stress .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry assessed the antibacterial activity of related thiophene derivatives against Staphylococcus aureus. The results showed that the compounds exhibited bactericidal effects with MIC values significantly lower than traditional antibiotics . -
Anticancer Mechanism Investigation :
A recent investigation into triazole derivatives indicated that they could effectively inhibit the proliferation of various cancer cell lines. The study revealed that these compounds could induce G1 phase arrest in the cell cycle and promote apoptosis through caspase activation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Thiophene Ring : Enhances lipophilicity and improves membrane permeability.
- Triazole Moiety : Contributes to biological activity through hydrogen bonding interactions with target proteins.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₅F₃N₄OS
- Molecular Weight : 356.4 g/mol
- CAS Number : 2034998-00-8
The structural formula indicates the presence of a thiophene ring and a triazole moiety, which are known for their biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and triazole structures exhibit antimicrobial properties. A study demonstrated that similar derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that (E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide could be evaluated for similar effects .
Antioxidant Properties
Compounds with thiophene rings have been reported to possess antioxidant properties. The antioxidant capacity of this compound can be explored through in vitro assays to assess its potential in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Thiophene derivatives have been studied for their anti-inflammatory properties. The incorporation of the trifluoromethyl group may enhance the compound's efficacy in reducing inflammation markers in cellular models . Further research could elucidate its mechanism of action.
Case Study: Synthesis and Evaluation
A recent study synthesized various thiophene-based compounds and evaluated their biological activities. The results indicated that modifications to the thiophene structure could significantly affect the potency and selectivity of the compounds against specific biological targets such as enzymes involved in inflammation and infection pathways .
Potential Applications in Drug Development
Given its structural features and preliminary biological activity data:
- Drug Design : The unique combination of a thiophene ring with a triazole moiety opens avenues for designing new drugs targeting bacterial infections or inflammatory diseases.
- Lead Compound : This compound could serve as a lead structure for further modifications aimed at improving pharmacokinetic properties or reducing toxicity.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogs and their distinguishing characteristics:
Physicochemical and Pharmacological Properties
- Trifluoromethyl Group: Present in both the target compound and sitagliptin, this group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Thiophene vs.
- Acrylamide Linker : This moiety is conserved in and compounds, suggesting its role in maintaining conformational rigidity and hydrogen-bonding capacity.
Preparation Methods
Amidation of N-Protected Diamine
N-tert-butoxycarbonyl (Boc)-protected N-methyl-1,3-propanediamine reacts with (2E)-3-(thiophen-2-yl)acryloyl chloride in methylene chloride at 30–60°C for 2–4 hours. Triethylamine (2 equivalents) neutralizes HCl generated during the reaction. The product, (E)-N-[3-(methyl-tert-butoxycarbonylamino)propyl]-3-(thiophen-2-yl)acrylamide, is isolated via extraction and concentrated under reduced pressure (yield: 85–92%).
| Parameter | Conditions |
|---|---|
| Solvent | Methylene chloride or THF |
| Temperature | 30–60°C |
| Base | Triethylamine (2 eq) |
| Reaction Time | 2–4 hours |
Deprotection and Final Acrylamide Formation
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane at 5–40°C for 0.5–5 hours. Subsequent alkalization with sodium hydroxide yields (E)-3-(thiophen-2-yl)acrylamide as a light yellow oil.
Critical Considerations :
- TFA achieves complete deprotection without side reactions.
- Polar solvents (e.g., THF) improve intermediate solubility during amidation.
Preparation of 7-(Trifluoromethyl)-5,6,7,8-Tetrahydro-Triazolo[4,3-a]Pyridin-3-yl)Methylamine
While detailed synthesis of the triazolopyridine core is beyond the scope of the provided sources, general strategies involve:
Triazole Ring Formation
Oxidative cyclization of hydrazine derivatives with sodium hypochlorite in ethanol forms the triazole ring. Microwave irradiation (120°C, 15 minutes) enhances regioselectivity and reduces decomposition.
Introduction of Trifluoromethyl Group
Trifluoromethylation is achieved using copper-mediated coupling or direct incorporation of CF3-containing building blocks during cyclization.
Coupling of Acrylamide and Triazolopyridine Moieties
The final step involves conjugating the acrylamide intermediate with the triazolopyridine-methylamine via amide bond formation.
Activation and Coupling
(E)-3-(Thiophen-2-yl)acrylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dioxane. The reaction with 7-(trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyridin-3-yl)methylamine proceeds at 30–35°C for 12–24 hours.
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDC/DMAP | Dioxane | 30–35°C | 68–75 |
| HOBt/DCC | THF | 25°C | 55–62 |
Optimization Insights :
- EDC/DMAP outperforms other agents in minimizing racemization.
- Prolonged reaction times (>20 hours) improve conversion but risk hydrolysis.
Purification and Characterization
Ion Exchange Chromatography
Crude product is purified using a strongly acidic cation exchange resin (e.g., Levatit SP-112) to remove residual copper catalysts. Elution with dilute hydrochloric acid yields the compound with >99% purity.
Spectroscopic Analysis
- ¹H NMR : Doublet at δ 6.8–7.2 ppm confirms the (E)-configured acrylamide.
- ¹⁹F NMR : Singlet at δ -62 ppm verifies the trifluoromethyl group.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry for the amidation step reduces reaction time by 40% and improves yield reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
